molecular formula C15H10Cl3N3O5 B5710227 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide

4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No. B5710227
M. Wt: 418.6 g/mol
InChI Key: SSCNGDPQPIZKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as NTBC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NTBC was originally developed as a herbicide, but it was later found to be effective in treating a rare genetic disorder called hereditary tyrosinemia type 1 (HT-1). Since then, NTBC has been investigated for its potential use in other medical conditions.

Mechanism of Action

4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide works by inhibiting the enzyme HPPD, which is involved in the tyrosine catabolic pathway. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, which is further metabolized to fumarylacetoacetate and then to fumarate and acetoacetate by the enzyme FAH. Inhibition of HPPD by this compound leads to a decrease in the production of toxic metabolites and a reduction in liver damage in HT-1.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HPPD, this compound has been shown to inhibit the activity of other enzymes involved in the tyrosine catabolic pathway, such as 4-hydroxyphenylpyruvate transaminase and homogentisate 1,2-dioxygenase. This compound has also been shown to reduce oxidative stress and inflammation in the liver, which are important factors in the pathogenesis of HT-1.

Advantages and Limitations for Lab Experiments

One advantage of using 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its specificity for HPPD. This allows for the selective inhibition of the tyrosine catabolic pathway and the study of its effects on liver metabolism and function. However, one limitation of using this compound is its potential toxicity at high doses. This compound has been shown to cause liver damage in animal studies at doses higher than those used for therapeutic purposes.

Future Directions

There are several future directions for the study of 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide. One area of research is the development of new therapies for HT-1 that are more effective and have fewer side effects than this compound. Another area of research is the investigation of this compound's potential use in other medical conditions, such as cancer, tuberculosis, and malaria. Additionally, the biochemical and physiological effects of this compound on liver metabolism and function could be further elucidated to better understand its mechanism of action. Finally, the potential toxicity of this compound at high doses could be further investigated to ensure its safety for therapeutic use.

Synthesis Methods

4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide is synthesized by reacting 4-nitrobenzenecarboximidamide with 2,4,5-trichlorophenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction yields this compound as a yellow crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential therapeutic applications. Its most well-known use is in the treatment of HT-1, a rare genetic disorder that affects the liver. HT-1 is caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), which leads to the accumulation of toxic metabolites in the liver. This compound works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is upstream of FAH in the tyrosine catabolic pathway. This leads to a decrease in the production of toxic metabolites and a reduction in liver damage.
In addition to its use in HT-1, this compound has also been investigated for its potential use in other medical conditions, such as cancer, tuberculosis, and malaria. This compound has been shown to have anti-tumor activity in various cancer cell lines, and it has been proposed as a potential adjuvant therapy for cancer. This compound has also been shown to have activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and Plasmodium falciparum, the causative agent of malaria.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3N3O5/c16-10-5-12(18)13(6-11(10)17)25-7-14(22)26-20-15(19)8-1-3-9(4-2-8)21(23)24/h1-6H,7H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCNGDPQPIZKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)/N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.